molecular formula C8H8O3 B2998362 2,5-Dihydroxy-4-methylbenzaldehyde CAS No. 52010-89-6

2,5-Dihydroxy-4-methylbenzaldehyde

Cat. No. B2998362
CAS RN: 52010-89-6
M. Wt: 152.149
InChI Key: CWFNERGGFAXZRM-UHFFFAOYSA-N
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Description

2,5-Dihydroxy-4-methylbenzaldehyde is a chemical compound with the molecular formula C8H8O3 . It has an average mass of 152.147 Da and a monoisotopic mass of 152.047348 Da . It is also known by its IUPAC name, 2,5-dihydroxy-4-methylbenzaldehyde .


Molecular Structure Analysis

The molecular structure of 2,5-Dihydroxy-4-methylbenzaldehyde consists of a benzene ring with two hydroxyl groups (OH) at positions 2 and 5, a methyl group (CH3) at position 4, and an aldehyde group (CHO) at position 1 .


Physical And Chemical Properties Analysis

2,5-Dihydroxy-4-methylbenzaldehyde is a solid under normal conditions . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

  • Chemistry of Natural Compounds

    • Application : This compound has been identified in the study of new benzaldehyde derivatives from a mangrove endophytic fungus .
    • Method : The fungus was extracted with ethyl acetate to isolate the compounds, including 2,5-Dihydroxy-4-methylbenzaldehyde . The structures of the new compounds were established by comprehensive analysis of the spectral data, especially 2D NMR spectral results .
    • Results : Two new benzaldehyde derivatives were discovered, contributing to the understanding of the bioactive secondary metabolites produced by marine fungi .
  • Synthesis of Liquid Crystal and Pharmaceutical Intermediate

    • Application : 2,5-Dihydroxy-4-methylbenzaldehyde is used as an intermediate for the synthesis of liquid crystal and also used as a pharmaceutical intermediate .
  • Preparation of Piperidine Derivative

    • Application : 2,5-Dihydroxy-4-methylbenzaldehyde is used as the starting material in the preparation of the piperidine derivative 4-((2-(aminomethyl)-5-methylphenoxy)methyl)piperidine-1-carboxylic acid tert-butyl ester .
    • Method : The compound undergoes oximation, elimination, etherification, and catalytic hydrogenation to obtain the target product .
    • Results : The target product 5 is obtained .
  • Flavors and Fragrances

    • Application : 2,5-Dihydroxy-4-methylbenzaldehyde is used in the flavors and fragrances industry .

Safety And Hazards

While specific safety data for 2,5-Dihydroxy-4-methylbenzaldehyde is not available, general precautions should be taken while handling it, such as avoiding skin and eye contact, and not inhaling or ingesting it . It should be stored in a cool, well-ventilated place .

properties

IUPAC Name

2,5-dihydroxy-4-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-5-2-8(11)6(4-9)3-7(5)10/h2-4,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFNERGGFAXZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dihydroxy-4-methylbenzaldehyde

Citations

For This Compound
4
Citations
H Sudibyo, A Budiman, L Marbelia… - Available at SSRN … - papers.ssrn.com
We investigated the kinetics and thermodynamics of the Diels-Alder cycloaddition and Pechmann condensation to evaluate the significance of both mechanisms toward hydrochar …
Number of citations: 0 papers.ssrn.com
PR Kumar, S Yennam, K Raghavulu… - Drug …, 2019 - thieme-connect.com
Two series of diaziridinyl quinone isoxazole derivatives were prepared and evaluated for their cytotoxic activity against MCF7, HeLa, BT549, A549 and HEK293 cell lines and interaction …
Number of citations: 2 www.thieme-connect.com
H Li - Supramolecular Self-Assembly with Precisely Control …, 1988 - etheses.bham.ac.uk
3.1 Abstract Nanoscale organic one-dimensional (1D) and two-dimensional (2D) materials of block copolymers (BCPs) have attracted interests on account of widely potential …
Number of citations: 0 etheses.bham.ac.uk
PR Kumar, M Behera, K Raghavulu, AJ Shree… - Tetrahedron …, 2012 - Elsevier
An efficient method for the preparation of novel 2-(5-arylisoxazol-3-yl)cyclohexa-2,5-diene-1,4-dione hybrids via 1,3-dipolar cycloaddition followed by an oxidation reaction using ceric …
Number of citations: 34 www.sciencedirect.com

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